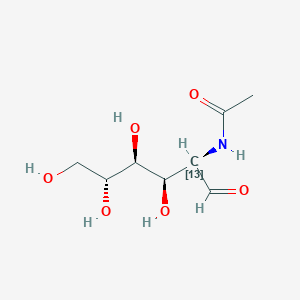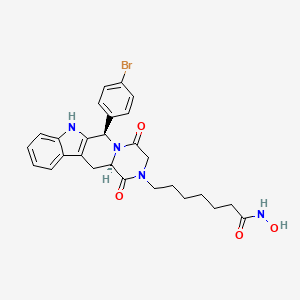
N-Acetyl-D-glucosamine-13C-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-glucosamine-13C-3, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C-3, is a monosaccharide derivative of glucose. It is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position. This compound is significant in various biological systems and is used extensively in scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-3 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acidic conditions to break down chitin into its monomeric units, followed by the incorporation of the carbon-13 isotope. Enzymatic methods using chitinases and glucosaminidases have also been developed to produce this compound more efficiently .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of chitin-rich biomass using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the desired compound under controlled conditions. The fermentation process is followed by purification steps to isolate this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-glucosamine-13C-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as deacetylated and oxidized forms. These derivatives are useful in different scientific applications, including the study of metabolic pathways and the development of new pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-glucosamine-13C-3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: The compound is used to study the structure and function of glycoproteins and glycolipids in cellular processes.
Medicine: this compound is used in the development of new drugs for treating conditions like osteoarthritis and inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-Acetyl-D-glucosamine-13C-3 involves its incorporation into glycoproteins and glycolipids, which are essential components of the extracellular matrix and cellular membranes. The compound interacts with various enzymes and receptors, modulating cellular signaling pathways and influencing processes like cell adhesion, migration, and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
Glucosamine: A related compound without the acetyl group, used in dietary supplements and pharmaceuticals.
Chitosamine: Another derivative of chitin, used in the production of chitosan and other biopolymers.
Uniqueness
N-Acetyl-D-glucosamine-13C-3 is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Its stable isotope labeling allows for precise quantification and analysis in various research applications .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(213C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i5+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-HVMWSBINSA-N |
Isomerische SMILES |
CC(=O)N[13C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)









![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

